[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
Overview
Description
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine is an organic compound characterized by the presence of a bromine atom, a methylsulfonyl group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine typically involves the bromination of 4-(methylsulfonyl)phenylhydrazine. This can be achieved through the reaction of 4-(methylsulfonyl)phenylhydrazine with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, resulting in the formation of different substituted phenylhydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
- [2-Bromo-1-(4-methylsulfonyl)phenyl]ethanone
- [4-Bromo-2-(methylsulfonyl)phenyl]hydrazine
- [2-Bromo-4-(methylsulfonyl)phenyl]amine
Comparison: Compared to its analogs, [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine exhibits unique reactivity due to the presence of the hydrazine moiety. This makes it particularly valuable in the synthesis of hydrazine-based compounds and in applications requiring specific reactivity patterns.
Properties
IUPAC Name |
(2-bromo-4-methylsulfonylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGWLSRTZZBNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375522 | |
Record name | [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-73-0 | |
Record name | [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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